2-phenylcyclopropane-1-sulfonyl chloride
Description
2-Phenylcyclopropane-1-sulfonyl chloride: is a versatile organic compound with the molecular formula C9H9ClO2S and a molecular weight of 216.68 g/mol . This compound is characterized by a cyclopropane ring substituted with a phenyl group and a sulfonyl chloride functional group, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
2-phenylcyclopropane-1-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2S/c10-13(11,12)9-6-8(9)7-4-2-1-3-5-7/h1-5,8-9H,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEPOIQPPYDWSBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1S(=O)(=O)Cl)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-phenylcyclopropane-1-sulfonyl chloride typically involves the reaction of 2-phenylcyclopropane-1-thiol with chlorinating agents such as thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group .
Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction parameters and improved safety . The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 2-Phenylcyclopropane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonyl derivatives.
Reduction Reactions: The sulfonyl chloride group can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The phenyl group can undergo oxidation to form phenyl sulfonic acids under strong oxidizing conditions.
Common Reagents and Conditions:
Substitution: Reagents like amines (e.g., aniline) and alcohols (e.g., methanol) are commonly used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) is used in anhydrous ether solvents.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) are used in acidic or basic media.
Major Products:
Sulfonamides: Formed from the reaction with amines.
Sulfonates: Formed from the reaction with alcohols.
Phenyl Sulfonic Acids: Formed from the oxidation of the phenyl group.
Scientific Research Applications
Chemistry: 2-Phenylcyclopropane-1-sulfonyl chloride is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals . It serves as a precursor for the preparation of sulfonamides, which are important in medicinal chemistry .
Biology: In biological research, this compound is used to modify proteins and peptides by introducing sulfonyl groups, which can alter their activity and stability .
Medicine: The sulfonyl chloride group is a key functional group in the development of drugs, particularly in the synthesis of sulfonamide-based antibiotics .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials, including polymers and surfactants .
Mechanism of Action
The mechanism of action of 2-phenylcyclopropane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form sulfonamide or sulfonate derivatives . The cyclopropane ring provides rigidity to the molecule, which can influence its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Cyclopropanesulfonyl chloride: Similar structure but lacks the phenyl group.
Phenylsulfonyl chloride: Similar structure but lacks the cyclopropane ring.
Cyclopropylsulfonyl chloride: Similar structure but lacks the phenyl group.
Uniqueness: 2-Phenylcyclopropane-1-sulfonyl chloride is unique due to the presence of both the cyclopropane ring and the phenyl group, which confer distinct reactivity and selectivity in chemical reactions . The combination of these structural features makes it a valuable intermediate in organic synthesis .
Biological Activity
2-Phenylcyclopropane-1-sulfonyl chloride is an organic compound that has garnered attention in various scientific fields, particularly in medicinal chemistry and biological research. Its unique structural features, including a cyclopropane ring and a sulfonyl chloride group, contribute to its reactivity and potential biological applications. This article provides a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, applications in drug development, and relevant research findings.
This compound (CAS No. 927636-13-3) is characterized by the following chemical properties:
- Molecular Formula : C10H9ClO2S
- Molecular Weight : 216.69 g/mol
- Structure : Contains a phenyl group attached to a cyclopropane ring with a sulfonyl chloride substituent.
The biological activity of this compound is primarily attributed to its sulfonyl chloride group, which is highly electrophilic. This allows it to react with nucleophiles in biological systems, such as amino acids in proteins, leading to the formation of covalent bonds. This mechanism can modulate the activity of enzymes or receptors, influencing various biochemical pathways.
Key Reactions:
- Substitution Reactions : The sulfonyl chloride can be substituted with nucleophiles (amines, alcohols) to form sulfonamide derivatives.
- Modification of Proteins : The compound can introduce sulfonyl groups into proteins, potentially altering their stability and activity.
- Formation of Sulfonamides : This is significant in drug development as sulfonamides have known therapeutic properties.
Biological Applications
Research indicates that this compound has several potential applications in biology and medicine:
- Drug Development : It serves as an intermediate in synthesizing various pharmaceuticals, particularly sulfonamide antibiotics.
- Enzyme Inhibition : Studies have shown that this compound can inhibit specific enzymes by modifying their active sites through covalent bonding.
- Cancer Research : There is ongoing investigation into its potential as an anti-cancer agent due to its ability to interact with molecular targets involved in tumor growth.
Case Studies & Research Findings
Several studies have explored the biological activity of this compound:
- Inhibitory Effects on Enzymes :
-
Protein Modification :
- Research highlighted the ability of this compound to modify proteins by introducing sulfonyl groups, which can enhance or inhibit protein function depending on the target.
- Pharmaceutical Applications :
Comparative Analysis
A comparison with similar compounds reveals the unique properties of this compound:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 2-(4-methylphenyl)cyclopropane-1-sulfonyl chloride | Similar cyclopropane structure | Methyl substitution affects reactivity |
| Phenylsulfonyl chloride | Lacks cyclopropane ring | More reactive due to absence of steric hindrance |
| Cyclopropanesulfonyl chloride | Lacks phenyl group | Less stable due to lack of resonance stabilization |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
